molecular formula C13H21NO4 B2978624 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate CAS No. 1260743-13-2

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate

Cat. No.: B2978624
CAS No.: 1260743-13-2
M. Wt: 255.314
InChI Key: DWMGGFIETXPWPL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate (CAS 1260743-13-2) is a specialty organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This molecule integrates a tert-butoxycarbonyl (Boc) protected amine and a terminal ester group, connected by a rigid alkyne spacer. This unique structure makes it a valuable synthon in medicinal chemistry and organic synthesis, particularly for constructing complex molecules with defined stereochemistry and conformational constraints. Researchers can utilize the alkyne moiety in metal-catalyzed coupling reactions, such as the Sonogashira reaction, to create extended conjugated systems. Simultaneously, the Boc-protected amine offers a handle for further diversification, as it can be readily deprotected under mild acidic conditions to generate a primary amine for subsequent coupling steps . With a purity of ≥95% , this reagent is presented as a high-quality building block for the development of pharmaceuticals and other advanced materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h7H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMGGFIETXPWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate typically involves the reaction of an appropriate alkyne with a Boc-protected amine. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and differences between Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate and analogous compounds:

Compound Name Backbone Structure Key Functional Groups Molecular Weight Reactivity Notes Reference ID
This compound Pent-2-ynoate Boc-protected amino, methyl, alkyne (C≡C) ~269.3* High alkyne reactivity for cycloaddition N/A
(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate But-2-enoate Boc-protected methylamino, alkene (C=C) 243.30 Alkene less reactive than alkyne
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate Pent-4-ynoate Boc-protected allylamino, CF3, alkyne (C≡C) 335.32 CF3 enhances lipophilicity
Ethyl 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-fluoro-2-propanoylpent-4-enoate Pent-4-enoate Boc-protected aminomethyl, fluorine, ketone ~367.3* Fluorine improves metabolic stability
tert-Butyl 2-[(pent-4-yn-1-yl)amino]acetate Acetate Boc-protected amino, terminal alkyne (C≡C) ~241.3* Terminal alkyne for click chemistry

*Calculated based on molecular formulas where explicit data is unavailable.

Key Observations:
  • Backbone Diversity: The target compound’s pent-2-ynoate backbone distinguishes it from pent-4-ynoates (e.g., ) and alkenes (e.g., ). The alkyne position affects regioselectivity in reactions like cycloadditions.
  • Substituent Effects : The methyl group at position 4 in the target compound contrasts with trifluoromethyl (CF3, ) or fluorine () in others, influencing electronic properties and lipophilicity.
  • Boc Protection: All compounds share Boc groups, but their placement varies (e.g., on primary amines vs. methylamino groups), altering steric hindrance and deprotection conditions.

Biological Activity

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO3
  • CAS Number : 956460-98-3

The synthesis typically involves the reaction of tert-butoxycarbonyl (Boc) protected amines with appropriate acetylenic precursors. The use of protecting groups like Boc is crucial for enhancing the stability and reactivity of the amine functional groups during synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The MTT assay results indicated that at concentrations ranging from 1 to 25 µM, the compound did not induce significant cytotoxic effects, suggesting a favorable safety profile while maintaining efficacy against tumor cells .

The biological activity appears to be mediated through modulation of specific cellular pathways. For instance, the compound has been shown to interact with TRPV4 channels, which are implicated in various physiological processes. The structure-activity relationship studies suggest that modifications in the substituents significantly affect the potency and selectivity towards TRPV channels, indicating a complex interplay between structure and biological function .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may serve as a lead compound for developing new TRPV4 modulators. The evaluation of calcium influx in HEK293 cells overexpressing TRPV channels revealed that certain derivatives exhibited potent antagonistic activity, which could be beneficial in conditions where TRPV4 is dysregulated .

Case Study 1: Anticancer Activity Assessment

In a controlled study, researchers evaluated the anticancer effects of this compound on human cervical carcinoma cells (HeLa). The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant effects observed at higher concentrations (≥10 µM). Importantly, no significant cytotoxicity was noted in normal fibroblast cells, indicating a selective action against cancerous cells .

Case Study 2: TRPV Channel Modulation

Another study focused on the modulation of TRPV channels by this compound. Using calcium imaging techniques, it was found that this compound effectively inhibited calcium influx through TRPV4 channels at concentrations as low as 5 µM. This suggests potential therapeutic applications in pain management and inflammation where TRPV4 plays a critical role .

Q & A

Q. What is the synthetic rationale for incorporating the tert-butoxycarbonyl (Boc) group in Ethyl 4-{[(tert-butoxycarbonyl)amino}-4-methylpent-2-ynoate?

The Boc group serves as a temporary protective moiety for the amine functionality during multi-step synthesis. It prevents unwanted side reactions (e.g., nucleophilic attack or oxidation) and is selectively removable under acidic conditions (e.g., HCl in dioxane or TFA). This strategy is critical in peptide and heterocycle synthesis, where amine reactivity must be controlled. Post-protection, the Boc group enhances solubility in organic solvents, facilitating purification .

Q. How is the alkyne moiety in Ethyl 4-{[(tert-butoxycarbonyl)amino}-4-methylpent-2-ynoate synthesized, and what characterization methods validate its presence?

The alkyne is typically introduced via Sonogashira coupling between a terminal alkyne and a halogenated precursor or through dehydrohalogenation. Characterization relies on:

  • ¹H NMR : A singlet near δ 1.8–2.2 ppm for the acetylenic proton.
  • IR Spectroscopy : A sharp absorption band at ~2100–2260 cm⁻¹ (C≡C stretch).
  • Mass Spectrometry : Molecular ion peaks confirming the molecular weight .

Q. What are the stability considerations for storing this compound, and how should lab handling protocols be optimized?

The compound is sensitive to moisture, heat, and acidic/basic conditions. Storage recommendations:

  • Temperature : –20°C in airtight, amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) in storage containers.
  • Handling : Conduct reactions under inert atmosphere (N₂/Ar) to avoid decomposition. Safety data for analogous Boc-protected compounds emphasize avoiding prolonged exposure to ambient conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic hydrogenation yields for derivatives of this compound?

Discrepancies in hydrogenation efficiency (e.g., for reducing triple bonds) may arise from catalyst choice (Pd/C vs. Lindlar catalyst), solvent polarity, or H₂ pressure. Methodological solutions include:

  • Design of Experiments (DoE) : Systematically vary parameters (pressure, solvent, catalyst loading).
  • In-situ Monitoring : Use FTIR or HPLC to track reaction progress and identify intermediates.
  • Post-Hydrogenation Analysis : Employ chiral chromatography to assess stereochemical integrity, especially if chiral centers are present .

Q. What computational approaches predict the reactivity of the alkyne in nucleophilic addition or cycloaddition reactions?

Density Functional Theory (DFT) calculations model transition states and electron density maps to predict regioselectivity. For example:

  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites on the alkyne.
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction pathways. These methods guide experimental design for click chemistry or [2+2] cycloadditions .

Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

Racemization risks arise during Boc deprotection or under basic conditions. Mitigation strategies:

  • Low-Temperature Deprotection : Use TFA at 0°C instead of HCl at room temperature.
  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during synthesis.
  • Kinetic Resolution : Employ enzymes (lipases) or chiral catalysts to retain enantiomeric excess .

Q. How can researchers optimize the regioselectivity of alkyne functionalization in complex reaction systems?

Regioselectivity challenges in alkyne reactions (e.g., hydroamination) are addressed via:

  • Catalyst Design : Use Pd or Cu complexes with tailored ligands (e.g., Xantphos) to direct attack.
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., using silyl groups) to control addition patterns.
  • Microwave-Assisted Synthesis : Enhance reaction control and reduce side-product formation .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting spectroscopic data for Boc-protected intermediates?

Contradictions in NMR or IR data may stem from solvent effects, tautomerism, or impurities. Resolution steps:

  • 2D NMR (COSY, HSQC) : Confirm connectivity and assign ambiguous peaks.
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic forms or solvates.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy .

Q. What methodologies validate the purity of this compound for biological assays?

Critical purity validation steps include:

  • HPLC/MS : Use C18 columns with UV detection (λ = 254 nm) and ≥95% purity threshold.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products .

Tables for Key Data

Parameter Typical Value Method Reference
Boc Deprotection ConditionsTFA (20% v/v) in DCM, 2h, RTAcidolysis
Alkyne IR Absorption2100–2260 cm⁻¹FTIR
Storage Stability>12 months at –20°CAccelerated Stability Study

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